molecular formula C18H17NO4 B12211986 N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

Cat. No.: B12211986
M. Wt: 311.3 g/mol
InChI Key: YECSMTBOWXTLFJ-VQHVLOKHSA-N
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Description

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and an acetamide group. Its molecular formula is C17H17NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-hydroxyacetophenone and 2-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate chalcone.

    Acetylation: The intermediate chalcone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. The acetamide group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: Similar structure with a hydroxy and methoxy group but lacks the acetamide group.

    Cinnamic Acid: Contains a similar phenylpropanoid structure but lacks the methoxy and acetamide groups.

    Vanillin: Contains a methoxy and hydroxy group but lacks the acetamide group.

Uniqueness

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide is unique due to the presence of the acetamide group, which enhances its potential biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO4/c1-12(20)19-14-8-10-17(22)15(11-14)16(21)9-7-13-5-3-4-6-18(13)23-2/h3-11,22H,1-2H3,(H,19,20)/b9-7+

InChI Key

YECSMTBOWXTLFJ-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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